molecular formula C14H17Cl2N3O B15186635 (S)-Hexaconazole CAS No. 221627-82-3

(S)-Hexaconazole

Cat. No.: B15186635
CAS No.: 221627-82-3
M. Wt: 314.2 g/mol
InChI Key: STMIIPIFODONDC-CQSZACIVSA-N
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Description

(S)-Hexaconazole is a chiral triazole fungicide widely used in agriculture to control fungal diseases in crops. It is known for its effectiveness against a broad spectrum of fungi, including those causing powdery mildew, rust, and leaf spot. The compound’s chemical structure allows it to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes, thereby disrupting fungal growth and reproduction.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Hexaconazole typically involves the reaction of 1,2,4-triazole with various halogenated compounds under controlled conditions. One common method includes the alkylation of 1,2,4-triazole with 2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethanone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. Post-synthesis, the compound undergoes purification steps such as recrystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: (S)-Hexaconazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents such as sodium azide or thiols.

Major Products: The major products formed from these reactions include hydroxylated derivatives, alcohols, and substituted triazole compounds, each with varying degrees of fungicidal activity.

Scientific Research Applications

(S)-Hexaconazole has diverse applications in scientific research:

    Chemistry: Used as a model compound to study the synthesis and reactivity of triazole derivatives.

    Biology: Investigated for its effects on fungal cell membrane integrity and its potential as a tool to study ergosterol biosynthesis.

    Medicine: Explored for its potential antifungal properties in treating human fungal infections.

    Industry: Widely used in agriculture to protect crops from fungal diseases, thereby improving yield and quality.

Mechanism of Action

(S)-Hexaconazole exerts its fungicidal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol in fungal cell membranes. By blocking this enzyme, this compound disrupts the formation of ergosterol, leading to increased membrane permeability and ultimately causing fungal cell death. The compound’s specificity for fungal enzymes makes it an effective and selective fungicide.

Comparison with Similar Compounds

    Propiconazole: Another triazole fungicide with a similar mechanism of action but different spectrum of activity.

    Tebuconazole: Known for its broad-spectrum fungicidal properties and used in various crops.

    Flutriafol: Effective against a wide range of fungal pathogens and used in both agriculture and horticulture.

Uniqueness: (S)-Hexaconazole stands out due to its chiral nature, which can influence its biological activity and environmental behavior. Its specific inhibition of ergosterol biosynthesis and effectiveness against a broad spectrum of fungi make it a valuable tool in agricultural disease management.

Properties

CAS No.

221627-82-3

Molecular Formula

C14H17Cl2N3O

Molecular Weight

314.2 g/mol

IUPAC Name

(2S)-2-(2,4-dichlorophenyl)-1-(1,2,4-triazol-1-yl)hexan-2-ol

InChI

InChI=1S/C14H17Cl2N3O/c1-2-3-6-14(20,8-19-10-17-9-18-19)12-5-4-11(15)7-13(12)16/h4-5,7,9-10,20H,2-3,6,8H2,1H3/t14-/m1/s1

InChI Key

STMIIPIFODONDC-CQSZACIVSA-N

Isomeric SMILES

CCCC[C@@](CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O

Canonical SMILES

CCCCC(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

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